REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]([N+:17]([O-])=O)=[C:6]([CH:8]([CH2:11][C:12]2[CH:16]=[CH:15][S:14][CH:13]=2)[C:9]#[N:10])[N:7]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[ClH:29].[OH-].[NH4+]>[OH-].[Na+]>[NH2:1][C:2]1[NH:3][C:4](=[O:20])[C:5]2[NH:17][C:9]([NH2:10])=[C:8]([CH2:11][C:12]3[CH:16]=[CH:15][S:14][CH:13]=3)[C:6]=2[N:7]=1.[ClH:29] |f:1.2.3,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1NC(C(=C(N1)C(C#N)CC1=CSC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The crude product is added to 100 mL conc HCl in small portions
|
Type
|
FILTRATION
|
Details
|
the hydrochloride salt is collected by filtration
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from 1NHCl
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C2=C(N1)C(=C(N2)N)CC2=CSC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |